molecular formula C12H16N2O2 B1439247 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 1170829-05-6

8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No.: B1439247
CAS No.: 1170829-05-6
M. Wt: 220.27 g/mol
InChI Key: WXYMRYPCNRQZMX-UHFFFAOYSA-N
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Description

8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a synthetic organic compound belonging to the benzoxazepine family. Known for its unique structure featuring an oxazepine ring fused with a benzene ring, this compound has garnered significant attention in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes: The synthesis of 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one typically involves multi-step reactions starting with readily available precursors

Reaction Conditions: Key steps often include:

  • Cyclization: : Carried out in the presence of a strong acid or base to promote the formation of the oxazepine ring.

  • Amidation: : Introducing the amino group using reagents like ammonia or primary amines under controlled temperature and pressure.

  • Methylation: : Using methylating agents like methyl iodide in the presence of a base to achieve the trimethyl substitution.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one undergoes several types of chemical reactions, including:

  • Oxidation: : Converting the dihydro structure to a more oxidized form using oxidizing agents like potassium permanganate.

  • Reduction: : Reducing any carbonyl or nitro groups present to alcohols or amines, respectively, using reducing agents like sodium borohydride.

  • Substitution: : The amino group can be substituted with various electrophiles to form derivatives.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Electrophiles for substitution: : Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed: Reactions involving this compound can lead to the formation of a variety of derivatives, including:

  • Oxidized benzoxazepines.

  • Reduced amines or alcohols.

  • Substituted benzoxazepines with functional groups like alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Studied for its potential effects on cellular pathways and gene expression.

  • Medicine: : Investigated for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

  • Industry: : Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one exerts its effects is often related to its interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to:

  • Bind to active sites: : Modulating enzyme activity.

  • Interact with receptors: : Affecting cellular signaling pathways.

  • Cross biological membranes: : Facilitating its distribution within biological systems.

Comparison with Similar Compounds

When comparing 8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one to other similar compounds, its unique features stand out:

  • Benzoxazepines: : Other members of this family may lack the specific amino and trimethyl groups, altering their chemical behavior and biological activity.

  • Derivatives: : Compounds like 8-amino-3,3,5-trimethyl-1,5-benzoxazepine without the oxazepinone ring differ in stability and reactivity.

List of Similar Compounds:
  • 8-amino-3,5-dimethyl-1,5-benzoxazepine.

  • 3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4-one.

  • 8-amino-3-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one.

This compound stands out for its specific substitution pattern and potential applications across various scientific disciplines. Its unique properties and reactivity make it a compound of significant interest.

Properties

IUPAC Name

8-amino-3,3,5-trimethyl-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2)7-16-10-6-8(13)4-5-9(10)14(3)11(12)15/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYMRYPCNRQZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 3
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 4
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 5
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 6
8-amino-3,3,5-trimethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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